molecular formula C22H30N6O5S B131540 Sildenafil N-Oxide CAS No. 1094598-75-0

Sildenafil N-Oxide

Cat. No.: B131540
CAS No.: 1094598-75-0
M. Wt: 490.6 g/mol
InChI Key: JQGFLCMKCZPSEC-UHFFFAOYSA-N
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Description

Sildenafil N-Oxide is a derivative of sildenafil, a well-known compound primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is of interest due to its potential as a prodrug, meaning it can be metabolized in the body to produce an active drug. This compound has garnered attention for its unique chemical properties and potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil N-Oxide involves the oxidation of sildenafil. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the piperazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sildenafil N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other metabolites.

    Reduction: this compound can be reduced back to sildenafil under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom in the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

Scientific Research Applications

Sildenafil N-Oxide has several scientific research applications:

Comparison with Similar Compounds

    Tadalafil: Another PDE5 inhibitor used for similar therapeutic purposes.

    Vardenafil: A compound with a similar mechanism of action but different pharmacokinetic properties.

    N-desmethyl sildenafil: A primary metabolite of sildenafil with similar but less potent effects.

Uniqueness: Sildenafil N-Oxide is unique due to its potential as a prodrug, offering a different pharmacokinetic profile compared to sildenafil. This can lead to variations in absorption, distribution, metabolism, and excretion, potentially providing therapeutic advantages in certain clinical scenarios .

Properties

IUPAC Name

5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O5S/c1-5-7-17-19-20(26(3)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)33-6-2)34(31,32)27-10-12-28(4,30)13-11-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFLCMKCZPSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148938
Record name Sildenafil N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094598-75-0
Record name Sildenafil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094598750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sildenafil N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1094598-75-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILDENAFIL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380S4M4VB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques were employed to study the stability of Sildenafil and characterize its degradation product?

A2: The study titled "Eco-friendly stability-indicating RP-HPTLC method for sildenafil analysis, characterization and biological evaluation of its oxidized stress degradation product" [] utilized Reverse Phase High-Performance Thin Layer Chromatography (RP-HPTLC) to analyze the stability of Sildenafil under various stress conditions. This method allowed the researchers to separate and identify Sildenafil from its degradation products, one of which was likely Sildenafil N-Oxide, although the study did not explicitly confirm the formation of this specific oxide. Additionally, the researchers likely employed spectroscopic techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to characterize the chemical structure of the isolated degradation product, but the abstract does not provide specific details.

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